AST-1306
Overview
Description
Allitinib is a novel irreversible selective inhibitor of the epidermal growth factor receptor (EGFR) 1 and human epidermal receptor 2 (ErbB2). It is currently in clinical trials in China for the treatment of solid tumors. Allitinib is a structural analog of lapatinib but has an acrylamide side chain .
Preparation Methods
Allitinib is synthesized through a series of chemical reactions involving the formation of an acrylamide side chain. The synthetic route includes the following steps:
Formation of the quinazoline core: This involves the reaction of 2-chloro-4-nitroaniline with formamide to form the quinazoline core.
Introduction of the acrylamide side chain: The acrylamide side chain is introduced through a reaction with acryloyl chloride.
Final assembly: The final step involves the coupling of the quinazoline core with the acrylamide side chain to form allitinib.
Industrial production methods involve the use of high-performance liquid chromatography and mass spectrometry to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Allitinib undergoes several types of chemical reactions, including:
Oxidation: Allitinib can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of dihydrodiol metabolites.
Substitution: Substitution reactions can occur at the acrylamide side chain.
Hydrolysis: Amide hydrolysis is a common reaction that allitinib undergoes.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, epoxide hydrolase, and glutathione-S-transferase . Major products formed from these reactions include the metabolites of amide hydrolysis (M6) and 27,28-dihydrodiol allitinib (M10) .
Scientific Research Applications
Allitinib has several scientific research applications, including:
Chemistry: Allitinib is used as a model compound to study the metabolism and pharmacokinetics of irreversible EGFR inhibitors.
Biology: Allitinib is used to study the role of EGFR and ErbB2 in cell signaling and cancer progression.
Medicine: Allitinib is being investigated as a potential treatment for various types of solid tumors, including lung cancer and breast cancer.
Industry: Allitinib is used in the development of new cancer therapies and as a reference compound in drug discovery
Mechanism of Action
Allitinib exerts its effects by irreversibly inhibiting the activity of EGFR and ErbB2. It binds to the ATP-binding site of these receptors, preventing their activation and subsequent downstream signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Allitinib is similar to other EGFR inhibitors such as lapatinib and afatinib. it has unique features that distinguish it from these compounds:
Similar compounds include lapatinib, afatinib, and other EGFR inhibitors .
Properties
IUPAC Name |
N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN4O2/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZGYPSXNDCANY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647124 | |
Record name | N-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897383-62-9 | |
Record name | Allitinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897383629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX0M5RO7CY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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